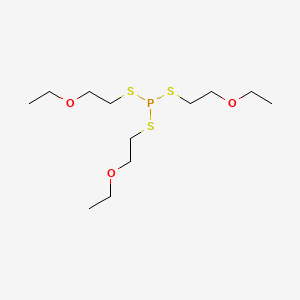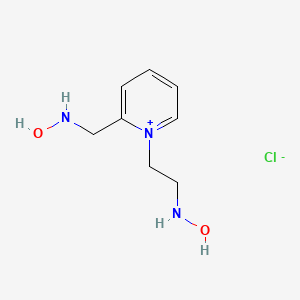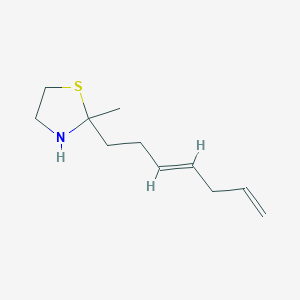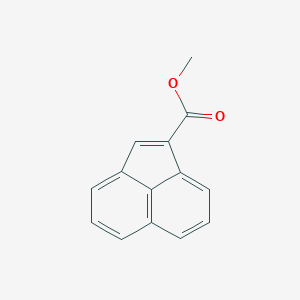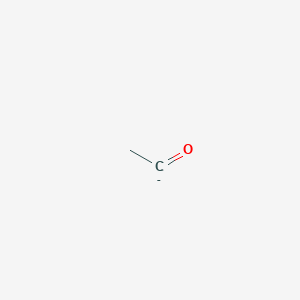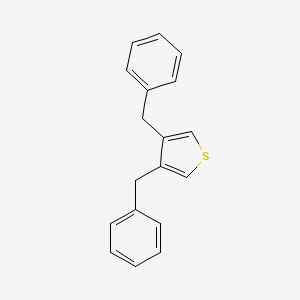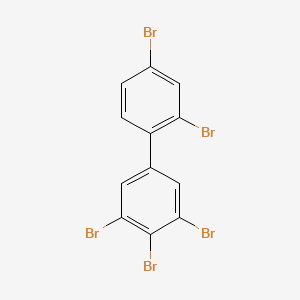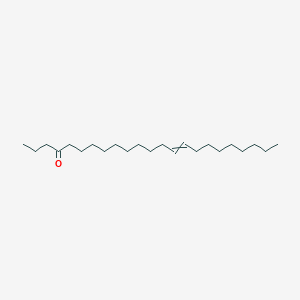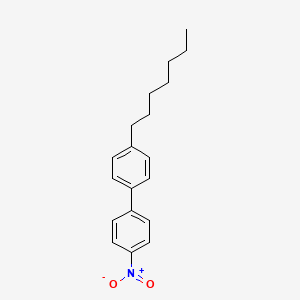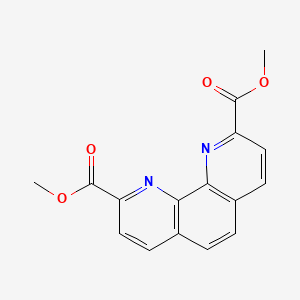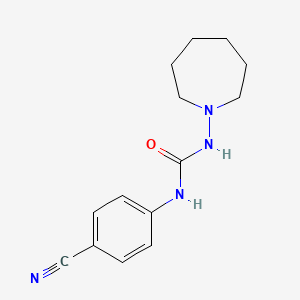
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is a synthetic organic compound that features a urea functional group It is characterized by the presence of a p-cyanophenyl group and a hexahydro-1H-azepin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea typically involves the reaction of p-cyanophenyl isocyanate with hexahydro-1H-azepin-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized urea derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(p-Cyanophenyl)-3-(piperidin-1-yl)urea: Similar structure with a piperidine ring instead of an azepine ring.
1-(p-Cyanophenyl)-3-(morpholin-4-yl)urea: Contains a morpholine ring instead of an azepine ring.
Uniqueness
1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
73953-72-7 |
|---|---|
Fórmula molecular |
C14H18N4O |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-3-(4-cyanophenyl)urea |
InChI |
InChI=1S/C14H18N4O/c15-11-12-5-7-13(8-6-12)16-14(19)17-18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2,(H2,16,17,19) |
Clave InChI |
HOBAYTHSJZLYOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)NC(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


